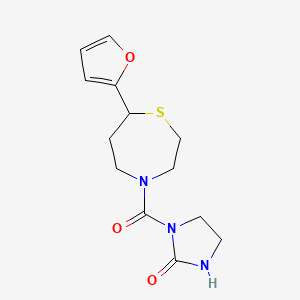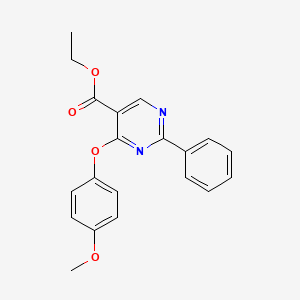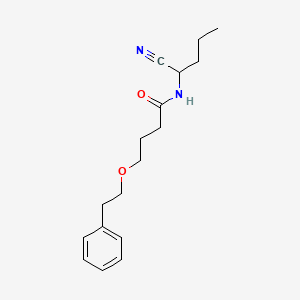
N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, commonly known as ATOX1, is a chemical compound that has been studied for its potential therapeutic applications. ATOX1 is a small molecule that has been shown to interact with various proteins and enzymes in the body, leading to a range of biological effects. In
Scientific Research Applications
Analysis and Detection Applications
- Herbicides Detection : Dimethenamid and flufenacet, related to the queried compound, were isolated using solid-phase extraction for detection in natural water, indicating potential for environmental monitoring applications (Zimmerman, Schneider, & Thurman, 2002).
Pharmaceutical and Therapeutic Applications
- Anticancer and Antiviral Agents : Novel derivatives of related compounds showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
- Anti-Inflammatory Activity : Synthesized derivatives of a similar compound demonstrated significant anti-inflammatory activity, suggesting potential pharmaceutical applications (Sunder & Maleraju, 2013).
Mechanistic Studies in Neuroscience
- Neural System Modulation : Research on related compounds like GSK1059865, a selective OX1R antagonist, highlights their potential role in studying neural systems and disorders like binge eating (Piccoli et al., 2012).
Antimicrobial Activity
- Antimicrobial Evaluation : Some acetamide derivatives showed antimicrobial activity, indicating potential uses in developing new antimicrobial agents (Gul et al., 2017).
Molecular Stability and Synthesis
- Metabolic Stability Improvement : Studies on 6,5-heterocyclic analogues of similar compounds reveal insights into enhancing metabolic stability, which is crucial for drug development (Stec et al., 2011).
Glutaminase Inhibition in Cancer Therapy
- Cancer Therapy : BPTES analogs, related to the queried compound, were studied as glutaminase inhibitors, indicating potential applications in cancer therapy (Shukla et al., 2012).
NMDA Receptor Antagonism
- Neuropharmacological Research : Compounds like thiodiazole derivative showed selectivity as NMDA receptor antagonists, which can be useful in neuropharmacological research (Bettini et al., 2010).
Optoelectronic Properties
- Material Science : Thiazole-based polythiophenes, related to the query, were studied for their optoelectronic properties, suggesting applications in material science (Camurlu & Guven, 2015).
Drug Metabolism and Toxicity
- Metabolite Detection : Research on flutamide metabolites, related to the queried compound, offers insights into drug metabolism and potential toxic metabolites (Goda et al., 2006).
Antitumor Agents
- Antitumor Research : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed potent anti-tumor activity (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-13(27)24-16-6-3-7-17(11-16)25-20(29)19(28)23-9-8-18-12-30-21(26-18)14-4-2-5-15(22)10-14/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBGVNEFWUHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)


![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)

![2-phenyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)

![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)